
3-Ethoxybutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxybutan-2-one is an organic compound with the molecular formula C6H12O2. It is a methyl ketone that is butan-2-one substituted by an ethoxy group at position 3 . This compound is known for its applications in various chemical processes and industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethoxybutan-2-one can be synthesized through the reaction of ethyl acetate with ethylmagnesium bromide, followed by hydrolysis. The reaction conditions typically involve the use of an inert atmosphere and low temperatures to ensure the stability of the intermediates .
Industrial Production Methods: In industrial settings, this compound is produced through the catalytic hydrogenation of ethyl acetoacetate. This method is preferred due to its efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form secondary alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted ketones depending on the substituent introduced.
Scientific Research Applications
3-Ethoxybutan-2-one is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of metabolic pathways and enzyme reactions.
Medicine: Research on its potential therapeutic applications is ongoing.
Industry: It is employed in the production of pharmaceuticals, agrochemicals, and fragrances.
Mechanism of Action
The mechanism of action of 3-Ethoxybutan-2-one involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for various metabolic enzymes, leading to the formation of different metabolites. The pathways involved include oxidation, reduction, and substitution reactions .
Comparison with Similar Compounds
- 2-Butanone
- 3-Hydroxy-2-butanone
- 3-Methoxy-2-butanone
Comparison: 3-Ethoxybutan-2-one is unique due to the presence of the ethoxy group at position 3, which imparts distinct chemical properties and reactivity compared to its analogs. For instance, 2-Butanone lacks the ethoxy group, making it less reactive in certain substitution reactions .
Properties
CAS No. |
1679-38-5 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
3-ethoxybutan-2-one |
InChI |
InChI=1S/C6H12O2/c1-4-8-6(3)5(2)7/h6H,4H2,1-3H3 |
InChI Key |
UKIKCLGEESVZAE-UHFFFAOYSA-N |
SMILES |
CCOC(C)C(=O)C |
Canonical SMILES |
CCOC(C)C(=O)C |
Synonyms |
2-Butanone, 3-ethoxy- (7CI,8CI,9CI) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


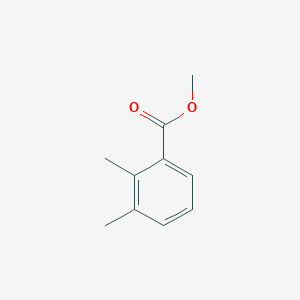
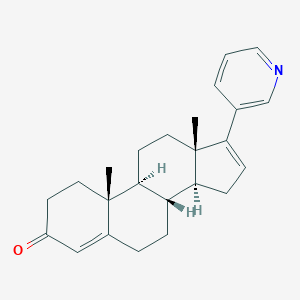

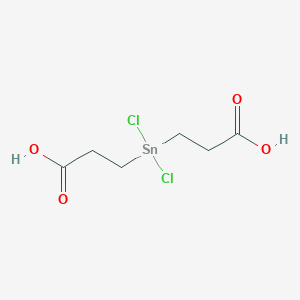
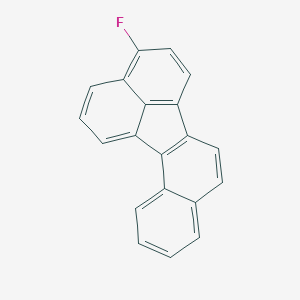

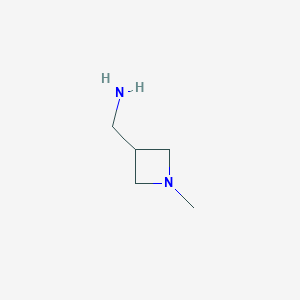
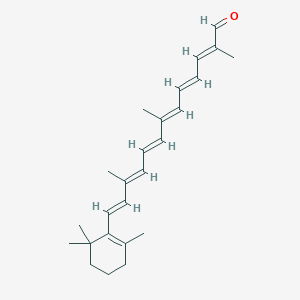
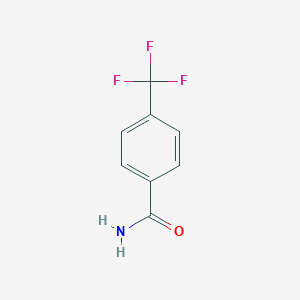




![Dispiro[5.2.5.2]hexadecan-7-one](/img/structure/B156676.png)
